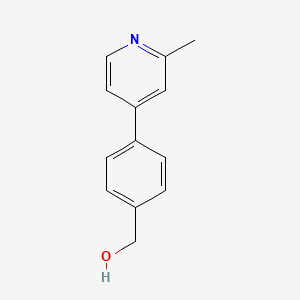
(4-(2-Methylpyridin-4-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Methylpyridin-4-yl)phenyl)methanol: is an organic compound with the molecular formula C13H13NO It is a derivative of pyridine and phenylmethanol, characterized by the presence of a methyl group on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of 4-(2-Methylpyridin-4-yl)benzaldehyde: This method involves the reduction of 4-(2-Methylpyridin-4-yl)benzaldehyde using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm.
Reduction of 4-(2-Methylpyridin-4-yl)benzonitrile: Another method involves the reduction of 4-(2-Methylpyridin-4-yl)benzonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF). The reaction is conducted at room temperature and yields (4-(2-Methylpyridin-4-yl)phenyl)methanol as the primary product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (4-(2-Methylpyridin-4-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, H2 with Pd/C catalyst.
Substitution: SOCl2 in dichloromethane, PBr3 in ether.
Major Products:
Oxidation: 4-(2-Methylpyridin-4-yl)benzaldehyde, 4-(2-Methylpyridin-4-yl)benzoic acid.
Reduction: 4-(2-Methylpyridin-4-yl)phenylamine.
Substitution: 4-(2-Methylpyridin-4-yl)phenyl chloride, 4-(2-Methylpyridin-4-yl)phenyl bromide.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (4-(2-Methylpyridin-4-yl)phenyl)methanol is used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine:
Drug Development: this compound is explored as a potential lead compound in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-(2-Methylpyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptors, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
(4-(Pyridin-4-yl)phenyl)methanol: This compound is similar in structure but lacks the methyl group on the pyridine ring. It exhibits different chemical reactivity and biological activity.
(4-(2-Methylpyridin-4-yl)phenyl)amine: This compound has an amine group instead of a hydroxyl group, leading to different chemical properties and applications.
(4-(2-Methylpyridin-4-yl)benzoic acid: This compound has a carboxylic acid group instead of a hydroxyl group, affecting its solubility and reactivity.
Uniqueness: (4-(2-Methylpyridin-4-yl)phenyl)methanol is unique due to the presence of both a pyridine ring and a phenylmethanol moiety, which confer distinct chemical and biological properties. The methyl group on the pyridine ring also influences its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
1349718-66-6 |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
[4-(2-methylpyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO/c1-10-8-13(6-7-14-10)12-4-2-11(9-15)3-5-12/h2-8,15H,9H2,1H3 |
Clé InChI |
WQNCCPCHARJDDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


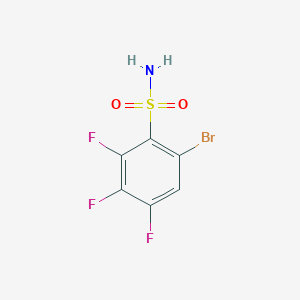
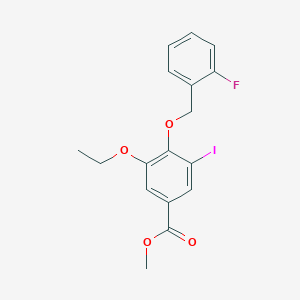

![7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B15228660.png)
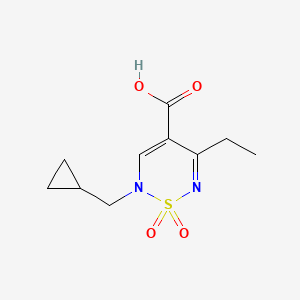
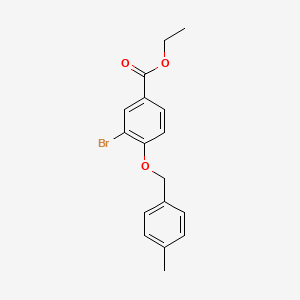
![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B15228671.png)
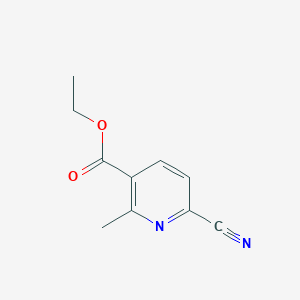
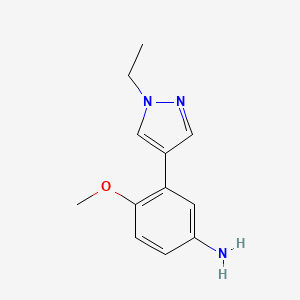
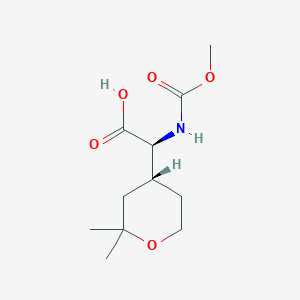
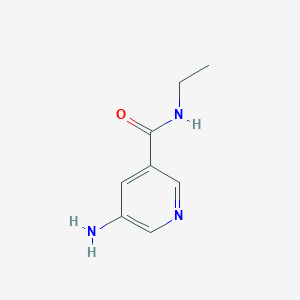
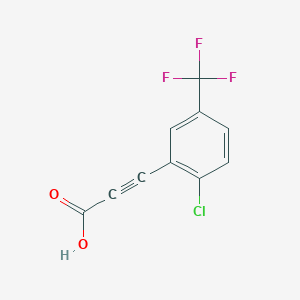
![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)

